Subtype Selectivity: Over 1,000-Fold Discrimination for α4β2 over α7 nAChRs
Rivanicline demonstrates profound selectivity for the α4β2 nAChR subtype over the α7 subtype. Its binding affinity (Ki) for the α4β2 receptor is 26 nM, which is more than 1,000-fold higher than its affinity for the α7 receptor (Ki = 36,000 nM) [1]. This level of discrimination is a key differentiator for CNS-targeted research, minimizing confounding activity at the homomeric α7 receptor which mediates distinct physiological processes.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki (α4β2) = 26 nM; Ki (α7) = 36,000 nM |
| Comparator Or Baseline | Within-compound comparison between two nAChR subtypes (α4β2 vs α7) |
| Quantified Difference | > 1,000-fold higher affinity for α4β2 (26 nM vs 36,000 nM) |
| Conditions | Radioligand binding assay in rat brain cortex membranes using [3H]-nicotine or [3H]-cytisine [1] |
Why This Matters
This ensures experimental outcomes are attributed specifically to α4β2 receptor modulation, avoiding off-target α7-mediated effects on synaptic plasticity and inflammation.
- [1] Bencherif M, Lovette ME, Fowler KW, Arrington S, Reeves L, Caldwell WS, Lippiello PM. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization. J Pharmacol Exp Ther. 1996 Dec;279(3):1413-21. View Source
